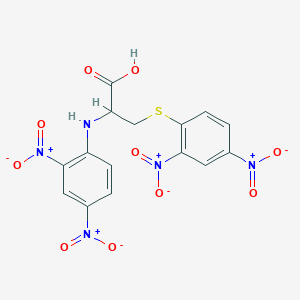

2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid, also known as DNNSP, is a chemical compound used in scientific research. DNNSP is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and quality control.

Mechanism of Action

2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid binds to the active site of PDI and inhibits its activity. PDI has four thioredoxin-like domains (a, b, b', and a') that are involved in catalyzing the formation and breakage of disulfide bonds in proteins. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid binds to the b' domain of PDI and blocks its activity, leading to the accumulation of misfolded proteins and ER stress. The inhibition of PDI by 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been shown to induce apoptosis in cancer cells and inhibit viral replication.

Biochemical and Physiological Effects:

2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been shown to induce ER stress and activate the unfolded protein response (UPR) in cells. ER stress is a cellular response to the accumulation of misfolded proteins in the ER, which can lead to cell death if not resolved. The UPR is a signaling pathway that regulates protein folding, ER-associated degradation (ERAD), and apoptosis. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been shown to induce apoptosis in cancer cells and inhibit viral replication by inducing ER stress and activating the UPR.

Advantages and Limitations for Lab Experiments

2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid is a potent and specific inhibitor of PDI, making it a valuable tool for studying the role of PDI in protein folding and quality control. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been used in various cell-based assays and animal models to study the effects of PDI inhibition on protein folding, ER stress, and apoptosis. However, 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has some limitations for lab experiments. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid is a toxic compound and should be handled with caution. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid is also not suitable for in vivo studies due to its toxicity and poor pharmacokinetic properties.

Future Directions

2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has opened up new avenues of research into the role of PDI in protein folding, ER stress, and apoptosis. Future studies could focus on developing new inhibitors of PDI with improved pharmacokinetic properties and lower toxicity. PDI inhibitors could be used as potential therapeutics for cancer, neurodegenerative diseases, and viral infections. Future studies could also investigate the role of PDI in other cellular processes, such as autophagy and lipid metabolism. Overall, 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has provided valuable insights into the complex role of PDI in cellular physiology and pathology.

Synthesis Methods

2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid can be synthesized by reacting 2,4-dinitroaniline with 2,4-dinitrophenylsulfanylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid as a yellow powder.

Scientific Research Applications

2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been widely used as a research tool to study the role of PDI in protein folding and quality control. PDI is a key enzyme that catalyzes the formation and breakage of disulfide bonds in proteins. Disulfide bonds are critical for protein stability, folding, and function. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid binds to the active site of PDI and inhibits its activity, leading to the accumulation of misfolded proteins and ER stress. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been used to study the role of PDI in various diseases, including cancer, neurodegenerative diseases, and viral infections.

properties

CAS RN |

1655-62-5 |

|---|---|

Product Name |

2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid |

Molecular Formula |

C15H11N5O10S |

Molecular Weight |

453.3 g/mol |

IUPAC Name |

2-(2,4-dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C15H11N5O10S/c21-15(22)11(16-10-3-1-8(17(23)24)5-12(10)19(27)28)7-31-14-4-2-9(18(25)26)6-13(14)20(29)30/h1-6,11,16H,7H2,(H,21,22) |

InChI Key |

BWXMKHIUCXHRIC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)

![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)

![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)